Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate
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Overview
Description
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate is a chemical compound with a complex structure that includes a pyrazole ring, a chlorophenyl group, and a benzenesulphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate typically involves the reaction of hydrazine monohydrate with malononitrile, followed by the addition of p-chlorobenzaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent . The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
43037-46-3 |
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Molecular Formula |
C15H12ClN2NaO2S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
sodium;4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfinate |
InChI |
InChI=1S/C15H13ClN2O2S.Na/c16-12-3-1-11(2-4-12)15-9-10-18(17-15)13-5-7-14(8-6-13)21(19)20;/h1-8H,9-10H2,(H,19,20);/q;+1/p-1 |
InChI Key |
ZFCKILMXBFBMCM-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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